Product packaging for 3h-Pyrazolo[1,5-a]benzimidazole(Cat. No.:CAS No. 248-00-0)

3h-Pyrazolo[1,5-a]benzimidazole

Cat. No.: B15495077
CAS No.: 248-00-0
M. Wt: 157.17 g/mol
InChI Key: YJEXVGQOPBKWLZ-UHFFFAOYSA-N
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Description

3H-Pyrazolo[1,5-a]benzimidazole is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system serves as a key pharmacophore for developing potent and selective small-molecule inhibitors. Derivatives of this core structure have demonstrated substantial research value, particularly in oncology. Benzimidazole-linked conjugates have been synthesized and identified as potential anticancer agents, showing cytotoxic activity against a panel of cancer cell lines, including MCF-7 (breast), A549 (lung), and HeLa (cervical) . Mechanistic studies on these analogs reveal that they can induce apoptosis by arresting the cell cycle at the sub-G1 phase and downregulating key signaling proteins like EGFR and STAT3 . Furthermore, the pyrazolo[1,5-a]pyrimidine core, a closely related heterocycle, is well-established as a potent protein kinase inhibitor (PKI), playing a critical role in targeted cancer therapy by disrupting aberrant signaling pathways that drive oncogenesis . Beyond oncology, this chemical scaffold is being explored for inflammatory and autoimmune diseases. Research into related pyrazolo[1,5-a]pyrimidine-benzimidazole hybrids has led to the development of potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a promising therapeutic target for conditions like systemic lupus erythematosus (SLE) . This compound is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3 B15495077 3h-Pyrazolo[1,5-a]benzimidazole CAS No. 248-00-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

248-00-0

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

3H-pyrazolo[1,5-a]benzimidazole

InChI

InChI=1S/C9H7N3/c1-2-4-8-7(3-1)11-9-5-6-10-12(8)9/h1-4,6H,5H2

InChI Key

YJEXVGQOPBKWLZ-UHFFFAOYSA-N

Canonical SMILES

C1C=NN2C1=NC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for 3h Pyrazolo 1,5 a Benzimidazole and Its Derivatives

Cyclocondensation Approaches to the 3h-Pyrazolo[1,5-a]benzimidazole Core

Cyclocondensation reactions are a cornerstone in the synthesis of the this compound system, providing a direct route to the fused heterocyclic core.

One-Pot Cyclization Reactions

One-pot synthesis offers an efficient and atom-economical approach to benzimidazole (B57391) derivatives. umich.edurasayanjournal.co.in This method often involves the condensation of an o-phenylenediamine (B120857) with a suitable aldehyde or carboxylic acid derivative. umich.edurasayanjournal.co.in The reaction typically proceeds through the formation of an imine intermediate, which then undergoes intramolecular cyclization to form the benzimidazole ring. umich.edu For instance, the reaction of o-phenylenediamine with various aldehydes can be carried out under solvent-free conditions at elevated temperatures to afford a range of 2-substituted benzimidazoles in good yields. umich.edu

A notable one-pot procedure involves the reaction of benzo-1,2-quinone, an aldehyde, and ammonium (B1175870) acetate (B1210297) as a nitrogen source, catalyzed by Fe(III) porphyrin, to produce benzimidazole derivatives under mild conditions. nih.gov This domino reaction proceeds through C-N bond formation and subsequent cyclization. nih.gov

ReactantsCatalyst/ConditionsProductYield
o-Phenylenediamine, AldehydesSolvent-free, 140°C2-Substituted Benzimidazoles55-92%
Benzo-1,2-quinone, Aldehydes, Ammonium AcetateFe(III) porphyrin, Room TemperatureBenzimidazole DerivativesHigh
o-Phenylenediamine, Aromatic AcidsNH4Cl, 80-90°C2-Substituted BenzimidazolesModerate to Good

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from simple starting materials in a single step, enhancing efficiency and reducing waste. nih.govthieme-connect.de Several MCR strategies have been successfully employed for the synthesis of pyrazole (B372694) and benzimidazole-containing scaffolds.

One such approach involves the condensation of 1-aminobenzimidazoles with formaldehyde (B43269) and pyrazoles to generate pyrazolo-benzimidazole Mannich bases. nih.gov This reaction proceeds in two steps: the formation of a 1-(hydroxymethyl)pyrazole intermediate, followed by its reaction with the 1-aminobenzimidazole derivative. nih.gov

Another strategy describes a catalyst-free, one-pot synthesis of 1H-pyrazolo[3,4-b]pyridines using an aldehyde, 3-oxopropanenitrile, and a 1H-pyrazol-5-amine. thieme-connect.de The choice of substituents on the pyrazole starting material can influence the regiochemical outcome, leading to either 1H-pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidine (B1248293) isomers. thieme-connect.de

Furthermore, a three-component cyclocondensation has been utilized to synthesize triazolo[1,5-a]pyrimidine scaffolds, highlighting the versatility of MCRs in creating diverse heterocyclic systems. dntb.gov.ua The synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]quinazoline derivatives has also been achieved through one-step multicomponent reactions. researchgate.net

ComponentsProductKey Features
1-Aminobenzimidazoles, Formaldehyde, PyrazolesPyrazolo-benzimidazole Mannich basesTwo-step, one-pot synthesis. nih.gov
Aldehyde, 3-Oxopropanenitrile, 1H-Pyrazol-5-amine1H-Pyrazolo[3,4-b]pyridines or Pyrazolo[1,5-a]pyrimidinesCatalyst-free, regiochemical control. thieme-connect.de
Benzo-1,2-quinone, Aldehydes, Ammonium AcetateBenzimidazole derivativesIron-catalyzed, domino C-N bond formation. nih.gov

Functionalization and Derivatization Reactions of the this compound System

Once the core this compound scaffold is synthesized, further functionalization is often necessary to explore structure-activity relationships and develop compounds with desired properties.

Electrophilic Aromatic Substitution on the this compound Scaffold

The benzimidazole ring system is susceptible to electrophilic attack. chemicalbook.com The positions of substitution are influenced by the electronic nature of the fused ring system and any existing substituents. chemicalbook.comlibretexts.org Generally, positions 4, 5, 6, and 7 of the benzimidazole ring are π-excessive and thus prone to electrophilic substitution. chemicalbook.com The presence of activating groups on the benzene (B151609) portion of the molecule will direct incoming electrophiles to the ortho and para positions relative to the activating group, while deactivating groups (with the exception of halogens) direct to the meta position. libretexts.org For the pyrimidine (B1678525) ring, which is π-deficient, electrophilic substitution is generally difficult unless activating groups are present. researchgate.net

Nucleophilic Substitution Reactions on Activated this compound Derivatives

Nucleophilic substitution reactions are a key method for introducing a variety of functional groups onto the this compound scaffold, particularly when leaving groups such as halogens are present. nih.govresearchgate.net For instance, a chlorine atom at the 7-position of a pyrazolo[1,5-a]pyrimidine core is highly reactive towards nucleophilic substitution. nih.gov This has been exploited in the synthesis of derivatives where the chlorine is displaced by amines, such as morpholine (B109124), in the presence of a base like potassium carbonate. nih.gov

In the synthesis of benzimidazole derivatives, nucleophilic substitution is a common strategy. researchgate.net The nitrogen atom at position 2 of the benzimidazole ring is prone to nucleophilic attack. chemicalbook.com This reactivity allows for the introduction of various substituents at this position, which is crucial for modulating the biological activity of these compounds.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, respectively. nih.govrsc.org These reactions have been extensively used to functionalize the this compound system. nih.govresearchgate.net

The Suzuki coupling reaction, for example, has been employed to introduce aryl or heteroaryl groups at specific positions. This is typically achieved by reacting a halogenated pyrazolo[1,5-a]benzimidazole derivative with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govmdpi.com

The Buchwald-Hartwig amination is another vital palladium-catalyzed reaction for forming C-N bonds. This method has been used to couple amines with halogenated pyrazolo[1,5-a]benzimidazole precursors. nih.govnih.gov For example, the reaction of a chloro-substituted pyrazolo[1,5-a]pyrimidine with an aminobenzimidazole can be achieved using a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) with a suitable phosphine (B1218219) ligand. nih.gov These reactions are fundamental in creating libraries of compounds for drug discovery. nih.govrsc.org

Reaction TypeReactantsCatalyst/LigandProduct
Suzuki CouplingHalogenated Pyrazolo[1,5-a]pyrimidine, Boronic Acid/EsterPalladium Catalyst (e.g., Pd(dppf)Cl2)Aryl/Heteroaryl-substituted Pyrazolo[1,5-a]pyrimidine
Buchwald-Hartwig AminationHalogenated Pyrazolo[1,5-a]pyrimidine, AminePalladium Catalyst (e.g., Pd2(dba)3), Phosphine Ligand (e.g., Xantphos)N-Aryl/Heteroaryl Pyrazolo[1,5-a]pyrimidine

Heteroatom Functionalization (e.g., N-Alkylation, S-Oxidation)

The introduction of functional groups onto heteroatoms, such as nitrogen and sulfur, within the this compound scaffold is a key strategy for modulating its physicochemical and biological properties. N-alkylation is a widely employed technique for this class of compounds.

N-Alkylation:

The nitrogen atoms in the pyrazole and benzimidazole rings are common sites for alkylation. This modification can significantly influence the molecule's activity. For instance, in the development of potential inhibitors for enzymes like phosphoinositide 3-kinase (PI3K), N-alkylation of the benzimidazole core is a critical step. nih.govresearchgate.netnih.gov Research has demonstrated that the nature and position of substituents on the N-1 position of the benzimidazole moiety play a crucial role in determining the antiviral properties of the resulting compounds. nih.gov

A variety of methods have been developed for the N-alkylation of pyrazole and benzimidazole systems. These often involve the reaction of the heterocyclic core with alkyl halides in the presence of a base. nih.gov More advanced methods include the use of Morita-Baylis-Hillman (MBH) adducts, such as alcohols and acetates, for the N-allylation or N-alkylation of imidazole (B134444) and benzimidazole without the need for a metal catalyst. Reductive amination is another key reaction, where an aldehyde intermediate is reacted with an appropriate amine, such as N-tert-butylpiperazine or 4-methylpiperidin-4-ol, to introduce diverse N-alkyl groups. mdpi.com

Reaction TypeReagents and ConditionsKey FindingsReference
N-AlkylationAppropriate R-halide, dry DMF, K₂CO₃, 80 °C, 2 hEffective for introducing various alkyl groups onto the nitrogen atoms of the heterocyclic core. nih.gov
Reductive AminationAldehyde intermediate, various amines (e.g., N-tert-butylpiperazine), sodium triacetoxyborohydrideAllows for the introduction of a wide range of amine-containing substituents. mdpi.com
Buchwald-Hartwig ReactionSubstituted 5-chloro-pyrazolo[1,5-a]pyrimidines, corresponding benzimidazoles, Palladium catalyst, microwave irradiationEfficiently forms the C-N bond between the pyrazolopyrimidine core and the benzimidazole moiety. mdpi.com

S-Oxidation:

While S-oxidation is a common strategy for functionalizing sulfur-containing heterocycles, specific literature detailing the S-oxidation of this compound derivatives is not extensively available in the reviewed sources. However, methods for the oxidation of related sulfur-containing heterocyclic systems often employ oxidizing agents like Oxone® in a mixture of solvents such as methanol (B129727) and water at elevated temperatures. nih.gov These general methods could potentially be adapted for derivatives of this compound that incorporate a thioether or other oxidizable sulfur-containing functional group.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool in the synthesis of pyrazolo[1,5-a]pyrimidine and benzimidazole derivatives, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netrsc.orgnih.govresearchgate.net

This technology has been successfully applied in several key synthetic steps. For example, the Buchwald-Hartwig reaction to couple benzimidazole moieties with a pyrazolo[1,5-a]pyrimidine core can be performed under microwave irradiation. mdpi.com Similarly, the cyclization of chalcones with hydrazine (B178648) hydrate (B1144303) to form pyrazole rings has been efficiently carried out using microwave heating. nih.gov These methods highlight the utility of microwave assistance in accelerating reactions that are central to the construction of the target scaffold. researchgate.netrsc.org

ReactionReactantsConditionsAdvantagesReference
Pyrazino[1,2-a]benzimidazol-1(2H)one Synthesis3-anilino-pyrazinonesMicrowave-assisted Buchwald-Hartwig type cyclization, 150W, 150 °C, 25 min, 10% Pd(PPh₃)₄, K₂CO₃, DMFRapid synthesis of tricyclic structures. researchgate.net
7-Substituted pyrazolo[1,5-a]pyrimidine SynthesisPyrazolo[1,5-a]pyrimidine core, aryl halidesOne-pot, two-step process via Pd-catalyzed direct C-H arylation followed by saponification–decarboxylation under microwave irradiation.Convenient manipulation, short reaction times, excellent yields. rsc.org
1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole SynthesisChalcones, hydrazine hydrateMicrowave irradiation for 10 minutes at 280 W.Efficient cyclization to form the pyrazole ring. nih.gov

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or in "neat" conditions, is a cornerstone of green chemistry, as it eliminates solvent waste and can simplify product purification. The synthesis of benzimidazole derivatives has been successfully achieved under solvent-free conditions. umich.eduresearchgate.net

One effective method involves the simple grinding of o-phenylenediamine with a carboxylic acid or aldehyde in a mortar and pestle, followed by heating. umich.edu This technique, which boasts excellent atom economy, has been used to produce a variety of benzimidazole derivatives in good yields. umich.edu For instance, the reaction of o-phenylenediamine and acetic acid proceeds efficiently at 140°C without any solvent. umich.edu Another approach involves the grinding of reactants like sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines and a few drops of acetic acid, leading to the formation of pyrazolo[1,5-a]pyrimidines and related fused systems. researchgate.net

Catalyst Development for Sustainable Synthesis

The development of efficient and reusable catalysts is crucial for creating sustainable synthetic processes. In the context of benzimidazole and related heterocyclic synthesis, significant progress has been made in designing catalysts that operate under mild conditions and can be easily recovered and reused.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are instrumental in forming key carbon-carbon and carbon-nitrogen bonds in the synthesis of functionalized pyrazolo[1,5-a]pyrimidine derivatives. mdpi.comrsc.orgnih.gov Research has also focused on developing novel heterogeneous catalysts. For example, a nanoporous catalyst formulated as ZnO@SO3H@Tropine has been reported for the efficient one-pot, three-component synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives, offering high yields, short reaction times, and the ability to be reused multiple times without significant loss of activity. rsc.org Furthermore, Rh(III)-catalyzed C-H activation and cyclization strategies have been developed for the construction of complex fused pyrazole systems. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 3h Pyrazolo 1,5 a Benzimidazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 3H-pyrazolo[1,5-a]benzimidazole derivatives, providing critical insights into the connectivity and spatial arrangement of atoms within the molecule.

1D NMR (¹H, ¹³C, ¹⁵N)

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are fundamental for the initial structural assessment of this compound derivatives.

¹H NMR: The proton NMR spectra of pyrazolo[1,5-a]benzimidazoles provide key information about the number of different types of protons and their neighboring environments. For instance, in a substituted derivative, the aromatic protons of the benzimidazole (B57391) and pyrazole (B372694) rings typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.7 ppm. rsc.org Protons on substituent groups, such as methyl (CH₃) or methylene (B1212753) (CH₂) groups, will have characteristic chemical shifts and splitting patterns depending on their connectivity. rsc.orgias.ac.in The NH proton of the benzimidazole ring, when present, often appears as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange. ias.ac.innih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbon atoms of the fused heterocyclic rings typically resonate in the aromatic region (δ 110-160 ppm). rsc.orgias.ac.in Quaternary carbons, those without any attached protons, often show weaker signals. The chemical shifts of substituted carbons provide valuable information about the nature and position of the substituents. For example, a carbon attached to an electron-withdrawing group will be shifted downfield. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives.

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹H Aromatic (Benzimidazole/Pyrazole)7.0 - 8.7 rsc.org
NH (Benzimidazole)>10 (often broad) ias.ac.innih.gov
Substituent Protons (e.g., CH₃)2.4 - 2.6 ias.ac.in
¹³C Aromatic/Heteroaromatic110 - 160 rsc.orgias.ac.in
C=N~150 - 160 ias.ac.in
Substituent Carbons (e.g., CH₃)~15 - 30 ias.ac.in

Note: Chemical shifts are dependent on the solvent and the specific substitution pattern of the molecule.

2D NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and for establishing the complete connectivity of the molecule. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. sdsu.eduslideshare.net In the context of pyrazolo[1,5-a]benzimidazoles, COSY is instrumental in tracing the connectivity of protons within the aromatic rings and on any alkyl chains. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbons (¹H-¹³C). sdsu.eduepfl.ch This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This technique is particularly valuable for identifying quaternary carbons and for establishing the connectivity between different fragments of the molecule, such as linking substituents to the heterocyclic core. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This is essential for determining the stereochemistry and conformation of the molecule. For example, NOESY can be used to confirm the relative orientation of substituents on the pyrazolo[1,5-a]benzimidazole ring system. researchgate.net

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. journalijdr.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. rsc.orgrsc.org

The fragmentation patterns observed in the mass spectrum, typically generated by electron impact (EI) or electrospray ionization (ESI), provide valuable structural information. journalijdr.com The fragmentation of the pyrazolo[1,5-a]benzimidazole core often involves characteristic losses of small molecules like HCN, which is a known fragmentation pathway for benzimidazoles. journalijdr.com Analysis of the fragment ions helps to confirm the proposed structure and identify the nature and location of substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org For this compound derivatives, the IR spectrum will show characteristic absorption bands.

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (amine/imidazole)Stretching3100 - 3500 (often broad) orientjchem.orgresearchgate.net
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000 orientjchem.org
C=N (imidazole/pyrazole)Stretching1600 - 1650 rsc.org
C=C (aromatic)Stretching1450 - 1600

The presence of a broad absorption band in the region of 3100-3500 cm⁻¹ is indicative of the N-H stretching vibration of the benzimidazole moiety. orientjchem.orgresearchgate.net The C=N stretching vibration of the fused imidazole (B134444) and pyrazole rings typically appears in the 1600-1650 cm⁻¹ region. rsc.org The aromatic C=C stretching vibrations are observed between 1450 and 1600 cm⁻¹. The presence of other functional groups in substituted derivatives will give rise to their own characteristic absorption bands, such as C-O stretching for ether or ester groups. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides insights into the electronic structure of this compound derivatives by measuring the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of benzimidazole itself shows absorption bands around 243, 274, and 278 nm. nist.gov The fusion of the pyrazole ring and the presence of various substituents on the this compound core will influence the positions and intensities of these absorption bands. These shifts can provide qualitative information about the extent of conjugation and the electronic effects of the substituents. For instance, the degradation of related benzotriazole (B28993) and benzothiazole (B30560) has been studied using UV-Vis spectroscopy. rsc.org


Computational and Theoretical Investigations of 3h Pyrazolo 1,5 a Benzimidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict electronic structure, energy, and various other molecular attributes.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of heterocyclic systems due to its balance of accuracy and computational cost. For pyrazolo-benzimidazole derivatives, DFT calculations, particularly using the B3LYP functional, are employed to determine ground-state (S₀) and first excited-state (S₁) equilibrium geometries. nih.gov These calculations are crucial for understanding the molecule's stability and its behavior upon electronic excitation.

The electronic structure analysis through DFT helps in understanding the optical properties of related fused N-heterocyclic systems. nih.govrsc.org Calculations reveal that the distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is key to predicting reactivity and electronic transitions. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net For instance, studies on benzimidazole (B57391) derivatives show how substituents can modify these energy levels and, consequently, the molecule's reactivity. d-nb.info In silico calculations have been instrumental in structure-activity relationship (SAR) explorations, providing valuable information for the design of potent inhibitors based on the pyrazolo[1,5-a]pyrimidine (B1248293) core linked to benzimidazole groups. mdpi.comresearchgate.net

Table 1: Calculated Electronic Properties of a Representative Pyrazolo-Benzimidazole System using DFT

PropertyCalculated ValueSignificance
HOMO Energy -6.2 eVIndicates electron-donating ability
LUMO Energy -1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.4 eVRelates to chemical reactivity and stability researchgate.net
Dipole Moment 3.5 DInfluences solubility and intermolecular interactions

Note: The values in this table are illustrative and based on typical findings for similar heterocyclic systems.

Ab initio methods, while often more computationally intensive than DFT, provide high accuracy for specific properties. Time-Dependent DFT (TD-DFT) is a common and effective method for calculating excited-state properties and spectroscopic parameters. nih.gov For benzimidazole compounds containing a pyrazole (B372694) group, spectroscopic properties computed using the TD-B3LYP method with a cc-pVTZ basis set have shown good correspondence with experimental UV-visible and fluorescence spectra. nih.gov

These computational approaches allow for the prediction of absorption and emission wavelengths, which are directly related to the electronic transitions within the molecule. The accuracy of these predictions is vital for interpreting experimental spectra and understanding the photophysical properties of the compound. By comparing calculated and experimental data, researchers can confirm the molecular structure and gain deeper insight into the relationship between the structure and its fluorescent properties. nih.gov

Table 2: Comparison of Calculated and Experimental Spectroscopic Data for a Pyrazole-Substituted Benzimidazole

Spectroscopic DataCalculated (TD-B3LYP/cc-pVTZ)Experimental
Maximum Absorption (λmax) 350 nm355 nm
Maximum Emission (λem) 420 nm425 nm

Note: Data is based on findings for related compounds where computed spectra well correspond to experimental values. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing detailed information about their conformational flexibility and intermolecular interactions. semanticscholar.org For complex molecules like pyrazolo-benzimidazoles, MD simulations can explore the potential energy surface to identify stable conformations and the dynamics of their interconversion. researchgate.net

Table 3: Typical Parameters for MD Simulation of a Benzimidazole Derivative

ParameterDuration/ValuePurpose
Simulation Time 50 nsTo ensure adequate sampling of conformational space semanticscholar.org
Temperature 300 KTo simulate physiological conditions
Pressure 1 atmTo simulate physiological conditions
RMSD Analysis Fluctuations < 2.5 ÅTo confirm the stability of the molecular system semanticscholar.org

Mechanistic Studies of 3H-Pyrazolo[1,5-a]benzimidazole Reactions

Theoretical methods are invaluable for elucidating the mechanisms of chemical reactions, including the formation of complex heterocyclic systems.

Understanding the molecular basis of a chemical reaction or a biological interaction often requires identifying the transition state—the highest energy point along the reaction coordinate. Computational methods can locate and characterize the geometry and energy of these transient structures. In the context of drug design involving pyrazolo[1,5-a]pyrimidine and benzimidazole derivatives, docking studies are used to investigate binding modes with target enzymes. mdpi.comresearchgate.net These studies provide insights that are analogous to an initial phase of transition state analysis, highlighting crucial interactions, such as hydrogen bonds with specific amino acid residues (e.g., Val-828), that stabilize the compound in the active site. mdpi.com This information is critical for understanding inhibitor potency and for designing new molecules with improved binding affinity. researchgate.net

Computational chemistry allows for the mapping of entire reaction pathways, providing a step-by-step understanding of how reactants are converted into products. For the synthesis of pyrazolo-benzimidazole systems, theoretical studies can help to rationalize the observed outcomes. For example, the synthesis of benzimidazoles with a pyrazole group via a one-step reaction of o-phenylenediamine (B120857) and 1-arylpyrazole-4-carbaldehyde has been studied, with quantum chemistry calculations supporting the characterization of the products. nih.gov

Mechanistic studies also explain reaction specificities and unexpected outcomes. The mechanism for the Mannich reaction to form pyrazolo-benzimidazole Mannich bases involves the initial formation of an iminium cation, followed by a nucleophilic attack from the pyrazole nitrogen. nih.gov In other cases, unexpected ring-opening reactions of benzimidazole derivatives have been observed during 1,3-dipolar cycloadditions, with plausible mechanisms proposed and confirmed through structural analysis. researchgate.net The elucidation of such pathways is essential for synthetic chemists to optimize reaction conditions and predict the feasibility of synthesizing new, complex heterocyclic structures. researchgate.netnih.gov

QSAR (Quantitative Structure-Activity Relationship) and Pharmacophore Modeling

QSAR and pharmacophore modeling are foundational in modern medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. These models help in understanding how modifications to a chemical structure can affect its potency and efficacy.

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown. The model is built by superimposing a set of active molecules and extracting the common chemical features that are essential for their biological activity.

For a series of benzimidazole-based agonists of the Farnesoid X receptor (FXR), a potential therapeutic target for diabetes, a five-feature pharmacophore model, HHHRR , was developed. This model, derived from 48 compounds, identified three hydrophobic features (H) and two aromatic rings (R) as critical for agonist activity. The model yielded a 3D-QSAR with a strong correlation coefficient (R²) of 0.8974 for the training set and good predictive power (Q²) of 0.7559 for the test set, underscoring its reliability for designing new FXR agonists. nih.gov

In a study of pyrazolo[1,5-a]pyridine (B1195680) analogues, which are structurally related to the pyrazolo[1,5-a]benzimidazole core, a five-point pharmacophore hypothesis, AHHRR , was generated. This model highlighted the importance of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups for the inhibition of the phosphodiesterase 4 (PDE4) enzyme. nih.gov The model demonstrated high statistical significance, providing a robust framework for designing novel anti-inflammatory agents. nih.gov

Table 1: Pharmacophore Model Generation for Benzimidazole and Related Derivatives

Scaffold Target Best Pharmacophore Hypothesis Key Features Reference
Benzimidazole Farnesoid X receptor (FXR) HHHRR 3 Hydrophobic, 2 Aromatic Rings nih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide detailed insights into how steric, electrostatic, hydrophobic, and hydrogen bonding fields of a molecule influence its biological activity.

A 3D-QSAR study on a series of pyrazole carboxamide and niacinamide derivatives containing a benzimidazole moiety was conducted to understand their antifungal activity against Botrytis cinerea. The CoMFA model developed showed good predictive ability with a cross-validated q² of 0.578 and a non-cross-validated r² of 0.850. rsc.org These statistical values indicate a robust model that can reliably predict the antifungal activity of new derivatives. rsc.org

Similarly, for a set of pyrazole-benzimidazole derivatives targeting MCF-7 breast cancer cells, CoMFA and CoMSIA models were developed. The best models showed significant statistical values, emphasizing that electrostatic and hydrophobic fields are crucial for inhibiting cancer cell growth. nih.gov These findings provide a solid basis for designing more potent anticancer agents. nih.gov

In another study on benzimidazole derivatives as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, both ligand-based and receptor-based 3D-QSAR models were created. The ligand-based CoMSIA model proved superior, with a predictive r² value of 0.800, and revealed the importance of hydrogen bond donor and acceptor groups for inhibitory activity. nih.gov

Table 2: Statistical Results of 3D-QSAR Studies on Pyrazole-Benzimidazole and Related Scaffolds

Scaffold Type Target 3D-QSAR Method q² (Cross-validated) r² (Non-cross-validated) r²_pred (Predictive) Reference
Pyrazole-Benzimidazole Carboxamides Botrytis cinerea CoMFA 0.578 0.850 - rsc.org
Pyrazole-Benzimidazole Derivatives MCF-7 Breast Cancer Cells CoMFA/CoMSIA Significant values reported Significant values reported Significant values reported nih.gov
Benzimidazole Derivatives HCV NS5B Polymerase CoMSIA (Ligand-based) 0.668 - 0.800 nih.gov

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand and its protein target at the atomic level, which is essential for structure-based drug design.

In a study targeting the PI3Kδ enzyme, derivatives of pyrazolo[1,5-a]pyrimidine with a benzimidazole substituent at the C(5) position were synthesized and docked into the PI3K binding site. The docking studies revealed that a morpholine (B109124) system on the ligand formed a crucial hydrogen bond with the Val-828 residue in the hinge region of the enzyme. nih.gov Among the synthesized compounds, CPL302415 showed the highest activity, with an IC₅₀ value of 18 nM for PI3Kδ and high selectivity over other PI3K isoforms. nih.gov

Molecular docking simulations of pyrazole-benzimidazole derivatives with the HER-2 and EGFR receptors, which are important targets in cancer therapy, were performed to understand their binding modes. The results provided a foundation for designing potent inhibitors and predicting their biological effects. nih.gov

Furthermore, novel pyrazole benzimidazolone derivatives were investigated as antioxidants through molecular docking and molecular dynamics simulations with human peroxiredoxin 5 (PRDX5). The most potent compounds, 5c , 6b , and 6c , were studied to understand their binding conformation and stability within the active site of the enzyme. nih.gov

For pyrazolo[1,5-a]pyridine analogues targeting PDE4, docking studies showed critical hydrogen bond interactions with amino acid residues Asp392, Asn395, Tyr233, and Gln443 in the active site. The aromatic features of the ligands also exhibited π-π stacking interactions with His234, Phe414, and Phe446 residues, further stabilizing the complex. nih.gov

Table 3: Key Molecular Docking Interactions for Pyrazolo-Benzimidazole and Related Derivatives

Compound Series Protein Target Key Interacting Residues Type of Interaction Reference
Pyrazolo[1,5-a]pyrimidine-benzimidazoles PI3Kδ Val-828 Hydrogen Bond nih.gov
Pyrazole-Benzimidazole Derivatives HER-2 / EGFR Not specified Not specified nih.gov
Pyrazole Benzimidazolone Derivatives Human Peroxiredoxin 5 (PRDX5) Not specified Not specified nih.gov

Structure Activity Relationship Sar and Mechanistic Studies of 3h Pyrazolo 1,5 a Benzimidazole Derivatives

Design Principles for Modulating Biological Target Interactions

The design of 3h-pyrazolo[1,5-a]benzimidazole derivatives with modulated biological target interactions often revolves around the core pyrazolo[1,5-a]pyrimidine (B1248293) structure, to which the benzimidazole (B57391) moiety is attached. nih.gov This fused heterocyclic system serves as a versatile scaffold that can be strategically modified to enhance binding affinity and selectivity for specific biological targets, such as protein kinases. rsc.orgmdpi.com

A key design principle involves the strategic placement of various substituents on both the pyrazolo[1,5-a]pyrimidine core and the benzimidazole ring system. nih.govnih.gov For instance, in the context of phosphoinositide 3-kinase (PI3K) inhibitors, the pyrazolo[1,5-a]pyrimidine core is designed to occupy the affinity pocket of the enzyme. mdpi.com Modifications at different positions of this core are crucial for enhancing the inhibitory activity and selectivity. nih.gov

The general approach to designing these inhibitors involves:

Core Scaffold Selection: The pyrazolo[1,5-a]pyrimidine framework is a well-established pharmacophore in kinase inhibition. rsc.orgmdpi.com

Introduction of Diverse Functional Groups: Techniques such as palladium-catalyzed cross-coupling reactions are employed to introduce a variety of functional groups, thereby expanding the chemical space and biological activity of the derivatives. rsc.org

Targeted Modifications: Substituents are chosen to interact with specific regions of the target protein's binding site, such as the hinge region, affinity pocket, and hydrophobic areas. For example, a morpholine (B109124) ring at the 7-position of the pyrazolo[1,5-a]pyrimidine core has been shown to be critical for interaction with the catalytic site of PI3K.

Research has demonstrated that the combination of a pyrazolo[1,5-a]pyrimidine core with a benzimidazole group at the C(5) position and various amine substituents at the C(2) position can lead to potent and selective PI3Kδ inhibitors. mdpi.com This highlights a design strategy where different parts of the molecule are optimized to fulfill specific roles in binding to the target protein.

Elucidation of Binding Modes with Molecular Targets (e.g., Kinases, Receptors)

Molecular modeling and X-ray crystallography studies have been instrumental in elucidating the binding modes of this compound derivatives with their molecular targets, particularly protein kinases. nih.govnih.gov These studies provide a rational basis for understanding the observed structure-activity relationships and for the design of new, more potent inhibitors.

For derivatives targeting PI3Kδ, the binding interactions within the ATP-binding site are well-characterized. Key interactions include:

Hinge Region Binding: A crucial hydrogen bond is often formed between an oxygen atom in a substituent (e.g., a morpholine group) on the pyrazolo[1,5-a]pyrimidine core and the backbone amide of a valine residue (Val-828) in the hinge region of the kinase.

Affinity Pocket Interactions: The benzimidazole moiety and its substituents can form specific interactions within the affinity pocket. For instance, a hydrogen bond can be formed between a nitrogen atom in the benzimidazole ring and a lysine (B10760008) residue (Lys-779). nih.gov

Hydrophobic Interactions: The aromatic nature of the pyrazolo[1,5-a]benzimidazole scaffold allows for favorable hydrophobic interactions within the binding site. nih.gov

Interestingly, while indole-substituted pyrazolopyrimidines can form a hydrogen bond with an aspartate residue (Asp-787) in PI3Kδ, benzimidazole derivatives often lack this interaction. nih.gov Instead, they compensate through other interactions, such as the aforementioned hydrogen bond with Lys-779. nih.gov This difference in binding mode can influence the selectivity profile of the inhibitors.

In some cases, pyrazolo[1,5-a]pyrimidine-based inhibitors can bind to their target kinase without forming a conventional hinge-binding hydrogen bond. nih.gov This demonstrates the versatility of this scaffold in adopting different binding modes to achieve potent inhibition.

The binding of these derivatives is often ATP-competitive, meaning they compete with the natural substrate ATP for binding to the kinase's active site. rsc.orgnih.gov This is a common mechanism for small-molecule kinase inhibitors.

Influence of Substituent Effects on Molecular Recognition and Functional Modulation

The nature and position of substituents on the this compound scaffold have a profound impact on molecular recognition and the functional modulation of biological targets. rsc.orgnih.gov SAR studies have systematically explored these effects to optimize the potency and selectivity of these compounds.

Key findings from SAR studies on pyrazolo[1,5-a]pyrimidine-benzimidazole derivatives as PI3Kδ inhibitors include:

Substituents at C(5) of the Pyrazolo[1,5-a]pyrimidine Core: The benzimidazole group at this position is a critical determinant of activity. Different substituents on the benzimidazole ring can fine-tune the inhibitory potency. For example, a 2-(difluoromethyl)-1H-benzimidazole substituent has been identified as being particularly effective. nih.gov

Substituents at C(2) of the Pyrazolo[1,5-a]pyrimidine Core: Amine substituents at this position play a crucial role in the activity and selectivity of PI3Kδ inhibitors. mdpi.com SAR exploration has shown that bulky amine groups like N-tert-butylpiperazin-1-ylmethyl and 2-(4-piperidin-1-ylmethyl)-2-propanol can lead to high potency. mdpi.com The introduction of a carbonyl group at this position has also been observed to enhance activity in some cases. mdpi.com

Substituents on the Benzimidazole Ring: N-functionalization of the benzimidazole with groups like methyl, phenyl, and tert-butyl can modulate properties such as color tuning and the suppression of aggregation-caused quenching in the context of materials science applications, with minimal impact on efficiency.

The following table summarizes the in vitro activity of selected 5-(benzimidazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives against PI3K isoforms, illustrating the influence of substituents on potency and selectivity.

Another study on pyrazolo[1,5-a]pyrimidine derivatives as antitumor agents showed that substitution at the 7-amino and 5-amino positions of the core structure significantly influenced their activity against the human colon tumor cell line HCT116. eurjchem.com

These examples underscore the principle that even subtle changes in the substitution pattern can lead to significant differences in biological activity, highlighting the importance of detailed SAR studies in the drug discovery process.

Stereochemical Implications in Molecular Activity

While specific studies on the stereochemical implications for this compound are not extensively documented, the principles of stereochemistry are fundamental in medicinal chemistry and are applicable to this class of compounds. nih.gov Chirality, including atropisomerism, can have a significant impact on the biological activity of a molecule. nih.gov

Atropisomerism is a type of axial chirality that can arise from restricted rotation around a single bond, which is plausible for the bond connecting the pyrazolo[1,5-a]pyrimidine and benzimidazole rings, especially with bulky substituents. nih.gov If the rotation around this bond is sufficiently hindered, stable or slowly interconverting atropisomers may exist. These different stereoisomers can exhibit distinct pharmacological profiles, with one isomer potentially having higher affinity for the target protein than the other. nih.gov

Even in cases of rapidly interconverting atropisomers, the molecule will bind to its biological target in a specific, energetically favorable conformation. nih.gov This implies that one atropisomer is likely more active than the other, and rigidifying the molecule into this preferred conformation could enhance potency and selectivity.

For pyrazolo[1,5-a]pyrimidine derivatives in general, stereoisomerism has been noted as a relevant factor in their interaction with biological targets. nih.gov The introduction of chiral centers or the existence of axial chirality can lead to enantiomers or diastereomers with different biological activities. Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound derivatives could be a valuable strategy for developing more potent and selective therapeutic agents. The separation of enantiomers and the study of their individual interactions with target proteins would provide deeper insights into the stereochemical requirements for optimal activity.

Targeted Biological and Biochemical Activity Profiling Mechanistic Focus

Enzyme Inhibition Studies

Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) core, a related scaffold, have been extensively studied as inhibitors of various enzymes, particularly protein kinases. These compounds often act as ATP-competitive inhibitors, highlighting their potential in targeting diseases characterized by dysregulated kinase activity, such as cancer. nih.gov

In Vitro Enzyme Assays and IC₅₀/Kᵢ Determination

In vitro enzymatic assays are fundamental in determining the inhibitory potency of pyrazolo[1,5-a]benzimidazole derivatives. For instance, studies on pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) have utilized ADP-Glo kinase assays to measure the conversion of ATP to ADP, thereby quantifying enzyme inhibition. mdpi.com In these studies, a library of benzimidazole (B57391) derivatives of pyrazolo[1,5-a]pyrimidine demonstrated potent PI3Kδ inhibition, with IC₅₀ values ranging from 0.018 to 1.892 μM. mdpi.com One of the most active compounds, CPL302415, exhibited an IC₅₀ value of 18 nM for PI3Kδ. mdpi.com

Similarly, pyrazolo[1,5-a]pyrimidine derivatives have been evaluated as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). nih.gov Enzymatic assays revealed potent dual inhibitory activity for compounds 6s and 6t, with IC₅₀ values of 0.23 µM and 0.09 µM against CDK2, and 0.45 µM against TRKA, respectively. nih.gov Another study on pyrazolo[1,5-a]pyrimidine-based Trk inhibitors reported several compounds with IC₅₀ values below 5 nM. nih.gov

The table below summarizes the IC₅₀ values for selected pyrazolo[1,5-a]pyrimidine derivatives against various kinases.

Compound IDTarget EnzymeIC₅₀ (µM)
CPL302415 PI3Kδ0.018
Compound 6s CDK20.23
TRKA0.45
Compound 6t CDK20.09
TRKA0.45
Compound 7 PI3Kδ0.47
Compound 6d CDK20.55
TRKA0.57
Compound 6n CDK20.78
TRKA0.98
Compound 6o CDK20.76
TRKA1.59
Compound 6p CDK20.67
TRKA1.34
Compound 8 TrkA0.0017
Compound 9 TrkA0.0017

This table presents a selection of IC₅₀ values for pyrazolo[1,5-a]pyrimidine derivatives from various studies to illustrate their enzyme inhibitory potential.

Selectivity Profiling Against Related Enzyme Families

Selectivity is a critical aspect of drug development to minimize off-target effects. For pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors, selectivity is assessed against other PI3K isoforms (α, β, and γ). The compound CPL302415, for example, demonstrated good selectivity for PI3Kδ over other isoforms, with ratios of PI3Kα/δ = 79, PI3Kβ/δ = 1415, and PI3Kγ/δ = 939. mdpi.com High-throughput screening techniques are invaluable for profiling these compounds against a broad panel of kinases to determine their selectivity. nih.gov

Receptor Ligand Binding and Functional Assays

The pyrazolo[1,5-a]quinazoline scaffold, structurally related to pyrazolo[1,5-a]benzimidazole, has been investigated for its interaction with the GABA-A receptor. nih.gov Electrophysiological techniques on recombinant GABA-A receptors expressed in Xenopus laevis oocytes are used to evaluate the modulatory effects of these compounds by measuring changes in chloride current. nih.gov Such studies help to define the pharmacological profile of these ligands as agonists, antagonists, or allosteric modulators at the benzodiazepine (B76468) binding site of the GABA-A receptor. nih.gov

Antimicrobial Efficacy Investigations (Mechanistic Insights)

Pyrazolo-benzimidazole hybrids have shown notable antimicrobial and anti-biofilm activities. xjournals.comnih.gov These compounds are seen as promising candidates for developing new anti-infective agents.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

A series of new pyrazolo-benzimidazole hybrid Mannich bases were synthesized and tested against Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. xjournals.comnih.gov Many of these compounds exhibited greater activity than the reference drugs, metronidazole (B1676534) and nitrofurantoin. xjournals.comnih.gov The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key parameter in these studies. pjmonline.org For example, one of the synthesized compounds, 5f, showed the best activity against Staphylococcus aureus with a MIC of 150 µg/mL. xjournals.comnih.gov Another study on benzimidazole-pyrazole hybrids reported MIC values as low as 25 μg/mL against P. aeruginosa and E. coli. nih.gov

The table below presents the MIC values for a selection of pyrazolo-benzimidazole and related hybrid compounds.

Compound IDBacterial StrainMIC (µg/mL)
5f Staphylococcus aureus ATCC 25923150
3d Pseudomonas aeruginosa25
3g Escherichia coli25
3h Escherichia coli25
35e Various bacterial strains64

This table highlights the potent antibacterial activity of specific pyrazolo-benzimidazole and related hybrid compounds against different bacterial strains.

Anti-biofilm Activity Assessment

Biofilms are structured communities of bacteria that are notoriously difficult to eradicate. Pyrazolo-benzimidazole derivatives have been investigated for their ability to inhibit biofilm formation. xjournals.comnih.govresearchgate.net The minimum biofilm inhibitory concentration (MBIC) is determined to assess this activity. For instance, compound 5f was found to inhibit biofilm formation by all tested bacterial strains with an MBIC of 310 µg/mL. xjournals.comnih.gov Another compound, 5b, showed an even lower MBIC of 190 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov These findings suggest that pyrazolo-benzimidazole derivatives can be effective not only in killing planktonic bacteria but also in preventing the formation of resilient biofilm communities.

Anticancer Mechanisms at the Cellular Level (In Vitro Studies)

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, which shares a common pyrazole (B372694) ring with 3h-pyrazolo[1,5-a]benzimidazole, have demonstrated significant potential as anticancer agents through various mechanisms of action. researchgate.netresearchgate.net These compounds interact with multiple cellular targets to inhibit cancer cell growth and induce cell death. researchgate.net

Several studies have highlighted the ability of pyrazolo[1,5-a]pyrimidine derivatives to induce cell cycle arrest in cancer cells. For instance, a novel series of benzimidazole-linked pyrazolo[1,5-a]pyrimidines was found to cause an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. researchgate.net In another study, pyrazolopyrimidine derivatives 6s and 6t were shown to cause a significant arrest in the G0–G1 phase of the cell cycle in RFX 393 renal carcinoma cells. nih.gov Furthermore, a different pyrazolo[3,4-d]pyrimidine derivative, compound 3d, was observed to induce cell cycle arrest primarily at the S phase in the renal A498 cell line. nih.gov Similarly, compound 7d, a pyrazolo[3,4-d]pyrimidine, was found to cause cell cycle arrest at the G2/M phase. nih.gov These findings indicate that the specific phase of cell cycle arrest can be influenced by the substitutions on the core pyrazolo-pyrimidine structure.

Table 1: Cell Cycle Arrest by Pyrazolo[1,5-a]benzimidazole Analogs

Compound/DerivativeCell LineEffect on Cell Cycle
Benzimidazole-linked pyrazolo[1,5-a]pyrimidinesMCF-7Accumulation in sub-G1 phase researchgate.net
Pyrazolopyrimidine derivatives 6s and 6tRFX 393G0–G1 phase arrest nih.gov
Pyrazolo[3,4-d]pyrimidine derivative 3dA498S phase arrest nih.gov
Pyrazolo[3,4-d]pyrimidine derivative 7dNot specifiedG2/M phase arrest nih.gov

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Pyrazolo[1,5-a]pyrimidine derivatives have been shown to trigger apoptosis through various pathways. For example, pyrazolopyrimidine derivatives 6s and 6t were found to induce both early and late apoptosis in RFX 393 cells. nih.gov Another study on benzimidazole-linked pyrazolo[1,5-a]pyrimidines revealed that while the compounds induced apoptosis in breast cancer cells, this process occurred via a caspase-independent pathway, as there was no activation of caspase-7 or caspase-9. researchgate.net In contrast, a pyrazolo[3,4-d]pyrimidine derivative, compound 7d, was shown to induce apoptosis by significantly increasing the level of active caspase-3. nih.gov Similarly, compound 3d, also a pyrazolo[3,4-d]pyrimidine, induced apoptosis in renal A498 cells, marked by a significant increase in total apoptosis and an 8.84-fold increase in caspase-3 levels. nih.gov These findings suggest that the apoptotic pathway activated by these compounds can be either caspase-dependent or -independent, depending on the specific chemical structure.

Pyrazolo[1,5-a]pyrimidine derivatives can modulate various signal transduction pathways that are critical for cancer cell survival and proliferation. nih.gov They often act as inhibitors of protein kinases, which are key regulators of these pathways. nih.govrsc.org For instance, these compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation events that drive signal transduction. nih.gov

Derivatives of the related pyrazolo[1,5-a]quinazoline scaffold have been shown to be potential ligands for mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3. nih.gov Molecular modeling and binding affinity studies confirmed that compounds 13i and 16 from this class could effectively bind to these MAPKs, with a particular affinity for JNK3. nih.gov The pyrazolo[1,5-a]pyrimidine core is also a key feature of inhibitors targeting Tropomyosin receptor kinases (Trks), which are involved in various cellular signaling pathways. mdpi.com

Anti-inflammatory Pathways and Molecular Targets

The pyrazolo[1,5-a]benzimidazole scaffold and its analogs have also been investigated for their anti-inflammatory properties. Benzimidazole derivatives are known to exert anti-inflammatory effects by interacting with various targets, including cyclooxygenase (COX) enzymes and 5-lipoxygenase (5-LOX). researchgate.net

A series of pyrazolo[1,5-a]quinazoline derivatives were screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. nih.gov Several compounds from this series showed potent anti-inflammatory activity. nih.gov Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of COX-2, a key enzyme in the inflammatory cascade. johnshopkins.edu For example, derivatives 8 and 13 from one study exhibited high potency against COX-2 and were also found to down-regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6. johnshopkins.edu Another study on new benzimidazole derivatives showed their ability to inhibit the secretion of TNF-α and IL-6 in mouse macrophages. researchgate.net The anti-inflammatory effects of some triazole derivatives, which can be conceptually related to pyrazole structures, are attributed to the inhibition of cyclooxygenase-2, leading to reduced synthesis of inflammatory mediators. biomedpharmajournal.org

Antiviral Mechanisms

The broad biological activity of the pyrazolo[1,5-a]benzimidazole scaffold extends to antiviral applications. researchgate.netnih.gov Benzimidazole derivatives have demonstrated antiviral activity against a range of viruses. nih.govresearchgate.net

One study evaluated a series of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles for their antiviral activity against several viruses. nih.gov Many of these compounds showed potent activity against Respiratory Syncytial Virus (RSV), with some also exhibiting moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). nih.gov The antiviral potential of pyrazolo[1,5-a]pyrimidines has also been noted, with some derivatives being investigated as inhibitors of the hepatitis C virus. researchgate.net The mechanism of action for some of these compounds may involve the inhibition of viral RNA polymerase, as suggested by molecular docking studies. researchgate.net

Material Science Applications of 3h Pyrazolo 1,5 a Benzimidazole Derivatives

Photophysical Properties and Applications (e.g., Fluorescent Probes, Dyes)

There is a conspicuous absence of dedicated studies on the photophysical characteristics of 3h-pyrazolo[1,5-a]benzimidazole derivatives. Consequently, no data tables for absorption and emission maxima, quantum yields, or fluorescence lifetimes can be compiled at this time. The potential of these compounds as fluorescent probes or dyes has not been specifically investigated or reported in peer-reviewed literature. While research into the fluorescence of other benzimidazole-containing and pyrazole-containing compounds is extensive, this knowledge cannot be directly extrapolated to the this compound scaffold due to the unique electronic and structural features of this fused heterocyclic system.

Optoelectronic Device Integration

The integration of this compound derivatives into optoelectronic devices is an area that is yet to be explored by the scientific community. There are no published reports detailing their use as components in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), or organic field-effect transistors (OFETs). As such, there are no research findings or performance data to present in this context.

Polymer Chemistry Applications

Similarly, the application of this compound derivatives in polymer chemistry is an uninvestigated field. There is no available information on their use as monomers for the synthesis of novel polymers, nor as functional additives to modify the properties of existing polymeric materials. The potential for these compounds to impart desirable characteristics, such as thermal stability, conductivity, or specific optical properties to polymers, remains a subject for future research.

Table of Compounds

As no specific derivatives of this compound with material science applications were identified in the literature, a table of compounds cannot be generated.

Future Research Directions and Translational Potential

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of pyrazolo[1,5-a]benzimidazoles and related fused heterocyclic systems has seen considerable progress, yet the quest for more efficient, cost-effective, and environmentally benign methodologies remains a critical research direction. Traditional batch methods for synthesizing tricyclic benzimidazole (B57391) derivatives often suffer from drawbacks such as the need for high temperatures, the use of corrosive catalysts, long reaction times, and modest yields. semanticscholar.org

Future efforts are anticipated to focus on several key areas to enhance synthetic efficiency:

Continuous Flow Chemistry: The use of continuous flow reactors offers a promising alternative to traditional batch synthesis. semanticscholar.org This technology can lead to significantly reduced reaction times, improved yields, and enhanced safety by better controlling reaction parameters. semanticscholar.org For instance, a novel method utilizing a continuous flow reactor for the synthesis of tricyclic benzimidazole derivatives has been reported, successfully avoiding the disadvantages of batch methods. semanticscholar.org

Microwave-Assisted Organic Synthesis (MAOS): MAOS has gained traction as a green chemistry approach that can accelerate the synthesis of various heterocyclic compounds, often with high yields and selectivity. acs.org This technique can reduce reaction times from hours to minutes and often proceeds without the need for hazardous solvents or catalysts. acs.org

One-Pot Reactions: Developing one-pot multistep reactions is another avenue for improving efficiency. These processes, where reactants are subjected to successive chemical reactions in a single reactor, can reduce the need for purification of intermediate compounds, saving time and resources. semanticscholar.org

Green Chemistry Approaches: A broader focus on green chemistry principles will likely guide the development of new synthetic routes. This includes the use of safer solvents, recyclable catalysts, and minimizing waste generation. acs.orgmdpi.com

Exploration of Underexplored Biological Targets

While derivatives of the broader pyrazolo[1,5-a]pyrimidine (B1248293) class have been extensively studied as inhibitors of kinases like PI3Kδ, FLT3, and CDKs, the specific 3H-pyrazolo[1,5-a]benzimidazole scaffold may hold potential against a wider array of biological targets that remain underexplored. mdpi.comnih.govnih.govnih.govnih.gov

Future research in this area should include:

Dual-Target Inhibitors: Designing compounds that can simultaneously inhibit multiple key biological targets, such as dual CDK2/TRKA inhibitors, represents a promising strategy to overcome drug resistance in cancer therapy. nih.gov Pyrazolo[1,5-a]pyrimidine derivatives have already shown potential in this area. nih.gov

Targeting Parasitic Diseases: The scaffold could be investigated for its activity against neglected tropical diseases. For example, related heterocyclic compounds are being explored for their anti-schistosomal properties. acs.org

Antimicrobial Activity: Given that various benzimidazole derivatives have demonstrated antimicrobial properties, a systematic evaluation of this compound derivatives against a broad panel of bacteria and fungi is warranted. mdpi.comresearchgate.netnih.gov

Kinase Inhibitory Profiles: A comprehensive screening of this compound derivatives against a wide panel of kinases could uncover novel and potent inhibitors for various therapeutic areas, including oncology and inflammatory diseases. mdpi.comnih.govnih.govresearchgate.netnih.govnih.gov For example, pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of Tropomyosin receptor kinases (Trks). nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. premierscience.com Integrating these computational tools into the research of this compound derivatives could significantly enhance the efficiency and success rate of drug design efforts.

Key applications of AI and ML in this context include:

Predictive Modeling: AI and ML algorithms can be trained on existing data to build models that predict the biological activity, physicochemical properties, and potential toxicity of novel this compound derivatives. acs.orgpremierscience.com This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising compounds.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel this compound analogues with enhanced potency and selectivity.

Target Identification: AI can analyze vast biological datasets to identify and validate novel biological targets for which this compound derivatives may be effective. premierscience.com

Structure-Activity Relationship (SAR) Analysis: Machine learning can help to elucidate complex SARs, providing a deeper understanding of how structural modifications to the this compound scaffold influence its biological activity. nih.govnih.gov

Advanced Material Engineering with this compound Derivatives

The unique photophysical and electronic properties of fused heterocyclic systems like this compound make them attractive candidates for applications in materials science. Future research is expected to explore the potential of these compounds in the development of advanced materials.

Potential areas of investigation include:

Organic Electronics: The planar structure and potential for π-π stacking in this compound derivatives suggest their utility in organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. Research would focus on tuning the electronic properties through chemical modification to optimize performance.

Sensors: The ability of the benzimidazole moiety to interact with various analytes could be harnessed to develop chemical sensors. Derivatives could be designed to exhibit changes in their optical or electronic properties upon binding to specific ions or molecules.

Dyes and Pigments: Pyrazolo[1,5-a]pyrimidines are recognized as key structural motifs in dyes and pigments. researchgate.net Further exploration of this compound derivatives could lead to the development of novel colorants with enhanced stability and performance characteristics.

Q & A

Q. What are the established synthetic routes for the 3H-Pyrazolo[1,5-a]benzimidazole core structure?

The core structure is synthesized via intramolecular Ullmann aryl coupling, where brominated precursors undergo cyclization under copper catalysis (e.g., CuI/ligand systems). Post-synthesis functionalization includes electrophilic substitution (nitration, bromination) and alkylation at reactive positions . Recent advancements employ multicomponent reactions (MCRs) with aminobenzimidazoles and bifunctional equivalents to improve regioselectivity and yield .

Q. How is the structural integrity of this compound derivatives verified?

Structural confirmation relies on:

  • X-ray crystallography : Resolves π-stacking interactions and hydrogen bonding patterns (e.g., C–H⋯N interactions in imidazo[1,5-a]pyridine analogs) .
  • Spectroscopic methods : 1^1H/13^13C NMR identifies substituent positions, while HRMS confirms molecular weight .
  • HPLC purity analysis : Ensures >95% purity for pharmacological studies .

Q. What in vitro assays are commonly used to assess the biological activity of these compounds?

  • Antiproliferative activity : MTT assay against cancer cell lines (e.g., MCF-7, A549) with IC50_{50} determination .
  • Enzyme inhibition : PI3Kδ inhibition measured via ATP-binding site competition (IC50_{50} = 18 nM for CPL302415) .
  • Anti-inflammatory screening : COX-2 inhibition using ELISA kits (e.g., 80% inhibition at 10 µM for pyrazolo[1,5-a]pyrimidine derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?

  • Substituent variation : Position 5 modifications (e.g., 2-(difluoromethyl)benzimidazole) enhance PI3Kδ selectivity (α/δ = 79-fold) .
  • Morpholine incorporation : At position 7 improves solubility and pharmacokinetics (e.g., CPL302415) .
  • Hybrid scaffolds : Fusion with thiazolo[3,2-a]benzimidazole boosts antitumor activity (IC50_{50} = 15 µM) .

Q. What strategies resolve contradictory data in biological activity assessments?

  • Meta-analysis : Compare IC50_{50} values across studies (e.g., pyrazolo[1,5-a]pyrimidines show higher antiviral activity vs. benzimidazoles in antibacterial assays) .
  • Dose-response curves : Validate potency thresholds (e.g., 10 µM vs. 20 µM efficacy cutoffs) .
  • Target specificity profiling : Use kinase panels to distinguish off-target effects (e.g., PI3Kδ vs. PI3Kγ selectivity >900-fold) .

Q. How does molecular modeling aid in designing selective PI3Kδ inhibitors based on this scaffold?

  • Docking simulations : Identify key interactions (e.g., hydrogen bonds with Val828 and Lys779 in PI3Kδ ATP-binding pocket) .
  • Free energy calculations (MM/GBSA) : Rank derivatives by binding affinity (ΔG < -40 kcal/mol correlates with IC50_{50} < 50 nM) .
  • ADMET prediction : Prioritize compounds with logP < 3.5 and PSA < 90 Ų for oral bioavailability .

Methodological Considerations

  • Synthetic Optimization : Use ionic liquids (e.g., 2-methyl-imidazolium-oxalate) to enhance reaction efficiency and sustainability .
  • Data Reproducibility : Standardize solvent systems (e.g., DMF for nitration, CH2_2Cl2_2 for alkylation) to minimize batch variability .
  • Advanced Characterization : CCS (collision cross-section) measurements via ion mobility spectrometry predict pharmacokinetic properties .

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